An In-depth Technical Guide to the Physicochemical Properties of 1-(4-iodophenyl)-2-methyl-1H-imidazole
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-iodophenyl)-2-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 1-(4-iodophenyl)-2-methyl-1H-imidazole in Modern Drug Discovery
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged structure." The introduction of specific substituents onto the imidazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. 1-(4-iodophenyl)-2-methyl-1H-imidazole is a molecule of significant interest, combining the versatile imidazole core with a 4-iodophenyl group. The presence of the iodine atom offers a handle for further synthetic transformations, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules. Furthermore, the iodophenyl moiety can influence the compound's lipophilicity, metabolic stability, and potential for halogen bonding, a non-covalent interaction of growing importance in drug design.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(4-iodophenyl)-2-methyl-1H-imidazole. In the absence of extensive peer-reviewed experimental data for this specific molecule, this guide leverages data from structurally analogous compounds and computational predictions to provide a robust profile. Crucially, we also present detailed, field-proven experimental protocols to empower researchers to determine these properties in their own laboratories, ensuring a self-validating system of scientific inquiry.
Molecular and Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
| Property | Predicted/Estimated Value | Comments and Rationale |
| Molecular Formula | C₁₀H₉IN₂ | Based on its chemical structure. |
| Molecular Weight | 284.10 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Inferred from analogous imidazole derivatives. |
| Melting Point | 130-140 °C (Predicted) | Based on melting points of similar substituted imidazoles. The exact value is sensitive to crystalline form and purity. |
| Boiling Point | > 300 °C (Predicted) | High boiling point is expected due to the polar imidazole ring and the high molecular weight. |
| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The hydrophobic iodophenyl group is expected to limit aqueous solubility, while the imidazole moiety should confer solubility in polar organic solvents[1]. |
| pKa (of conjugate acid) | 5.5 - 6.5 (Predicted) | The 2-methyl group is electron-donating, slightly increasing the basicity of the imidazole ring compared to unsubstituted imidazole (pKa ~7)[2]. The electron-withdrawing nature of the iodophenyl group will likely counteract this effect. |
| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 (Predicted) | This value suggests moderate lipophilicity, a key parameter influencing membrane permeability and oral absorption. |
Synthesis and Structural Elucidation
The primary route to N-arylimidazoles is through the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and imidazole or its derivatives[3][4][5]. In the case of 1-(4-iodophenyl)-2-methyl-1H-imidazole, this would typically involve the reaction of 1-iodo-4-nitrobenzene with 2-methylimidazole, followed by reduction of the nitro group, or more directly, the coupling of 4-iodoaniline with a suitable synthon for the 2-methylimidazole core.
Caption: Generalized Ullmann condensation for synthesis.
Spectroscopic and Crystallographic Characterization
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of 1-(4-iodophenyl)-2-methyl-1H-imidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| 7.80 - 7.70 | d | 2H | H-2', H-6' (ortho to I) | Deshielded due to the anisotropic effect and electron-withdrawing nature of iodine. |
| 7.20 - 7.10 | d | 2H | H-3', H-5' (meta to I) | Shielded relative to the ortho protons. |
| 7.05 - 6.95 | d | 1H | H-4 or H-5 (imidazole) | The chemical shifts of imidazole protons are sensitive to the solvent and substituents[6]. |
| 6.90 - 6.80 | d | 1H | H-5 or H-4 (imidazole) | |
| 2.40 - 2.30 | s | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| 145.0 - 140.0 | C-2 (imidazole) | Carbon bearing the methyl group. |
| 138.0 - 137.0 | C-2', C-6' (phenyl) | Aromatic carbons ortho to the iodine. |
| 130.0 - 128.0 | C-4, C-5 (imidazole) | Imidazole ring carbons. |
| 125.0 - 123.0 | C-3', C-5' (phenyl) | Aromatic carbons meta to the iodine. |
| 95.0 - 90.0 | C-1' (phenyl) | Carbon directly attached to iodine, significantly shielded. |
| 15.0 - 10.0 | -CH₃ | Methyl carbon. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of 1-(4-iodophenyl)-2-methyl-1H-imidazole. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical for solubility and to avoid overlapping signals.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities (singlet, doublet, etc.) and coupling constants to elucidate the structure.
Caption: Workflow for ¹H NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted FT-IR Spectral Data (KBr pellet):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3150 - 3000 | C-H stretch | Aromatic and Imidazole C-H |
| 2950 - 2850 | C-H stretch | Methyl C-H |
| 1600 - 1450 | C=C and C=N stretch | Aromatic and Imidazole Rings |
| 1200 - 1000 | C-N stretch | Imidazole Ring |
| 850 - 800 | C-H out-of-plane bend | 1,4-disubstituted Phenyl Ring |
| ~500 | C-I stretch | Carbon-Iodine Bond |
Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film)
-
Sample Preparation: Dissolve a small amount (a few milligrams) of 1-(4-iodophenyl)-2-methyl-1H-imidazole in a volatile organic solvent (e.g., dichloromethane or acetone)[7].
-
Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate[7].
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values and data from analogous compounds to confirm the presence of key functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Predicted Mass Spectrum (Electrospray Ionization, ESI+):
| m/z | Ion |
| 285.99 | [M+H]⁺ |
| 307.97 | [M+Na]⁺ |
The fragmentation pattern in MS/MS would likely involve cleavage of the bond between the phenyl and imidazole rings, as well as fragmentation of the imidazole ring itself.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of 1-(4-iodophenyl)-2-methyl-1H-imidazole (typically 1-10 µg/mL) in a suitable solvent system, such as acetonitrile/water with a small amount of formic acid to promote protonation[8].
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions[8].
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) and any other adducts or fragments.
Crystal Structure
While no experimental crystal structure is currently available in the public domain for 1-(4-iodophenyl)-2-methyl-1H-imidazole, obtaining one would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. X-ray crystallography would be the technique of choice for this determination.
Chromatographic and Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds.
Predicted HPLC Behavior:
Given its moderate lipophilicity, 1-(4-iodophenyl)-2-methyl-1H-imidazole is well-suited for reversed-phase HPLC. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer would likely provide good separation from potential impurities.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Sample Preparation: Prepare a stock solution of 1-(4-iodophenyl)-2-methyl-1H-imidazole in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary to be within the linear range of the detector.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Purity Calculation: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
Caption: General workflow for HPLC purity analysis.
Conclusion and Future Directions
1-(4-iodophenyl)-2-methyl-1H-imidazole is a molecule with significant potential as a building block in medicinal chemistry. This guide has provided a comprehensive overview of its predicted physicochemical properties and detailed experimental protocols for their determination. While direct experimental data remains to be fully elucidated in the public domain, the information presented here, based on sound chemical principles and data from analogous compounds, offers a solid foundation for researchers working with this compound. The experimental protocols provided are intended to be robust starting points, and optimization may be required based on the specific instrumentation and laboratory conditions. The future characterization of this molecule will undoubtedly contribute to a deeper understanding of its potential applications and pave the way for the development of novel therapeutics.
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